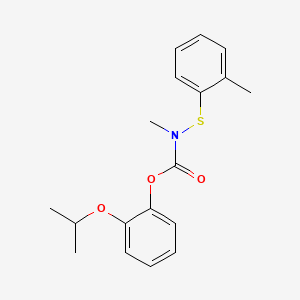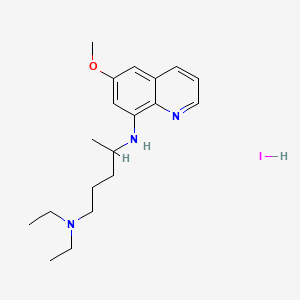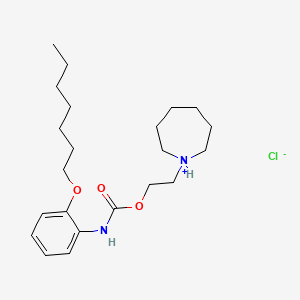amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a complex organometallic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a ruthenium(II) center coordinated to a p-cymene ligand, along with a chiral amino-diphenylethyl group and a toluenesulfonyl amido group. The unique structure of this compound allows it to participate in various chemical reactions and exhibit potential biological activities.
Vorbereitungsmethoden
The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the following steps:
Formation of the Chiral Amino-Diphenylethyl Group: This step involves the synthesis of the chiral amino-diphenylethyl group through a series of reactions, including the resolution of racemic mixtures to obtain the desired enantiomer.
Coordination to Ruthenium(II): The chiral amino-diphenylethyl group is then coordinated to a ruthenium(II) center, often using a ruthenium precursor such as ruthenium(II) chloride.
Introduction of the p-Cymene Ligand: The p-cymene ligand is introduced to the ruthenium center through ligand exchange reactions.
Attachment of the Toluenesulfonyl Amido Group: The final step involves the attachment of the toluenesulfonyl amido group to the complex, typically through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands or groups attached to the ruthenium center are replaced by other nucleophiles or electrophiles.
Coordination Reactions: The ruthenium center can coordinate with various ligands, leading to the formation of new complexes.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) involves its interaction with specific molecular targets and pathways. The ruthenium center can coordinate with various biomolecules, leading to the disruption of cellular processes. For example, the compound may interact with DNA, proteins, or enzymes, inhibiting their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) can be compared with other similar compounds, such as:
Ruthenium(II) Arene Complexes: These compounds feature a ruthenium(II) center coordinated to an arene ligand, similar to the p-cymene ligand in the target compound.
Chiral Amino-Diphenylethyl Complexes: Compounds with chiral amino-diphenylethyl groups coordinated to various metal centers.
Toluenesulfonyl Amido Complexes: Compounds featuring toluenesulfonyl amido groups coordinated to different metal centers.
The uniqueness of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) lies in its specific combination of ligands and the resulting chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and exhibit potential biological activities makes it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C31H32N2O3RuS |
|---|---|
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) |
InChI |
InChI=1S/C21H20N2O3S.C10H14.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;/q;;+2/p-2/t19-,20+;;/m0../s1 |
InChI-Schlüssel |
LLGSTLQXEWRTIF-HUQPAIQZSA-L |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
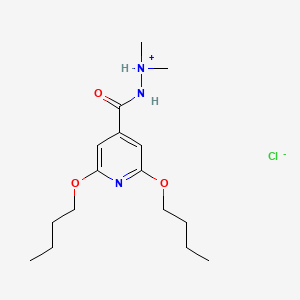

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
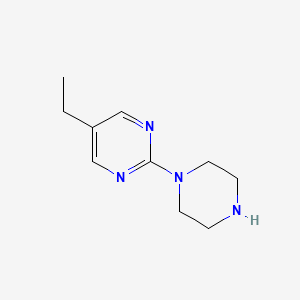
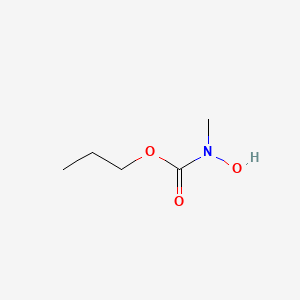
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
